2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene
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Overview
Description
2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a bromine atom, and two trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator . The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF3I) under conditions that promote electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzoic acid derivative or reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Trifluoromethyl Iodide (CF3I): Used for introducing trifluoromethyl groups.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substituted Derivatives: Products formed by nucleophilic substitution of the bromine atom.
Oxidized or Reduced Derivatives: Products formed by oxidation or reduction of the benzyloxy group.
Coupled Products: Products formed by coupling reactions with other aromatic compounds.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene involves its interactions with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-chloro-3,5-bis(trifluoromethyl)benzene: Similar structure but with a chlorine atom instead of bromine.
2-(Benzyloxy)-1-fluoro-3,5-bis(trifluoromethyl)benzene: Similar structure but with a fluorine atom instead of bromine.
2-(Benzyloxy)-1-iodo-3,5-bis(trifluoromethyl)benzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s moderate electronegativity and size make it a versatile leaving group in substitution reactions and a suitable participant in coupling reactions .
Properties
Molecular Formula |
C15H9BrF6O |
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Molecular Weight |
399.12 g/mol |
IUPAC Name |
1-bromo-2-phenylmethoxy-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H9BrF6O/c16-12-7-10(14(17,18)19)6-11(15(20,21)22)13(12)23-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
FCQZPLLROMUYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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